2-Methyl-5-(pyridin-3-yl)aniline
Overview
Description
Scientific Research Applications
Electroluminescence and Photophysics
2-Methyl-5-(pyridin-3-yl)aniline derivatives have been investigated for their potential in electroluminescence applications. Studies have demonstrated that certain cyclometalated platinum(II) complexes derived from related anilines exhibit highly luminescent properties. These materials have shown promising application in organic light-emitting diodes (OLEDs), with significant efficiencies and emission covering a broad spectrum from blue to red. The optimized geometries from density functional theory (DFT) calculations support their structured emission spectra, suggesting their suitability for use in advanced electronic and photonic devices (Vezzu et al., 2010).
Organic Synthesis and Catalysis
The compound has also been identified as a useful directing group in the C-H amination mediated by cupric acetate. This role is crucial in the synthesis of various organic molecules, offering a pathway to aminate β-C(sp2)-H bonds of benzamide derivatives effectively. This finding highlights its utility in constructing complex molecules and facilitating functional group transformations with good tolerance and yield under ambient conditions (Zhao et al., 2017).
Sensing Applications
Research into bis(pyridin-2-yl methyl)aniline-based hetarylazo dyes has unveiled multi-signalling cation sensing behaviors. These compounds exhibit significant electrochemical and chromogenic responses upon interaction with specific cations. The sensing mechanism, supported by time-dependent DFT calculations, suggests the potential of these derivatives in developing new, highly sensitive, and selective sensors for metal ions (Kaur et al., 2013).
Material Chemistry and Polymerization
Silver(I)-pyridinyl Schiff base complexes, incorporating similar aniline derivatives, have been synthesized and structurally characterized. Their reactivity in the ring-opening polymerization of ε-caprolactone has been studied, demonstrating the complexes' catalytic abilities. This application is particularly relevant in the production of biodegradable polymers, offering a sustainable approach to polymer chemistry (Njogu et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
The exact mode of action of 2-Methyl-5-(pyridin-3-yl)aniline is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other aniline derivatives The interaction could involve binding to the active site of the target, leading to changes in the target’s function
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation . The downstream effects of these interactions could include changes in cellular signaling and function. More research is needed to determine the specific pathways affected by this compound.
Result of Action
Based on the properties of similar compounds, it could potentially influence various cellular processes, such as enzyme activity or signal transduction
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment
Properties
IUPAC Name |
2-methyl-5-pyridin-3-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-4-5-10(7-12(9)13)11-3-2-6-14-8-11/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUVUIUKJVWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294311 | |
Record name | 2-Methyl-5-(3-pyridinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007213-22-0 | |
Record name | 2-Methyl-5-(3-pyridinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007213-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(3-pyridinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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